(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a combination of aromatic, furan, and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the chloro and trifluoromethyl groups: These groups are typically introduced via electrophilic aromatic substitution reactions.
Formation of the thiazolidine ring: This involves the reaction of a thiourea derivative with a suitable α-haloketone.
Final coupling: The furan and thiazolidine intermediates are coupled under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Industry: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, including kinases and transcription factors.
Pathways Involved: It modulates signaling pathways such as the PI3K-AKT, MAPK, and NF-κB pathways, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione: can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
This compound .
Properties
IUPAC Name |
(5Z)-5-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF3NO4S/c24-17-8-6-14(10-16(17)23(25,26)27)19-9-7-15(32-19)11-20-21(30)28(22(31)33-20)12-18(29)13-4-2-1-3-5-13/h1-11H,12H2/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHBXXOEGZWBIH-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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